REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7](=O)[NH:6][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:4][C:3]=1[C:12]([OH:14])=[O:13].C(OCC)(=O)C.CN(C)C=O.S(Cl)([Cl:28])=O>O>[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH:9]2[CH2:11][CH2:10]2)=[N:6][C:7]=1[Cl:28]
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Name
|
|
Quantity
|
35 g
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Type
|
reactant
|
Smiles
|
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
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Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
68 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for additional 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
ADDITION
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Details
|
added over 30 minutes into a 500-mL multi-neck flask
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Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 10-20° C
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated from the aqueous layer
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with additional ethyl acetate (20 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1Cl)C1CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |